molecular formula C17H22ClF3N4S B2966161 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide CAS No. 1023518-69-5

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide

Cat. No. B2966161
CAS RN: 1023518-69-5
M. Wt: 406.9
InChI Key: KQADWHUZRJQJAM-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide , also known as ML267 , is a chemical compound with potential pharmacological applications. It was initially identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) . PPTases play a crucial role in post-translational modification essential for bacterial cell viability and virulence.

Scientific Research Applications

Synthesis of New Compounds

  • Carbothioamide derivatives are synthesized through reactions with various chemicals, leading to the formation of different compounds like 4-oxothiozolidine, thiazole, and [1,2,4]triazole ring-containing compounds. These are important monomers for synthesizing various dendrimers (Darehkordi & Ghazi, 2013).

Antimicrobial and Antiurease Activities

  • Morpholine derivatives containing an azole nucleus, similar in structure to the queried compound, show antimicrobial and antiurease activities. They are particularly active against specific microorganisms like M. smegmatis and display activity toward C. albicans and S. cerevisiae at higher concentrations (Bektaş et al., 2012).

Structural Characterization in Metal Complexes

  • Carbothioamide derivatives are used in forming complexes with various metal halides. These complexes have been structurally characterized, offering insights into their potential applications in various fields like catalysis or material science (Castiñeiras, Carballo, & Pérez, 2001).

Cytotoxicity and Anticancer Activities

  • Similar compounds demonstrate cytotoxicity against cancer cell lines and can inhibit enzymes like 5-lipoxygenase, showing potential as anticancer agents (Rahmouni et al., 2016).

Environmental Applications

  • Thioamide derivatives have been utilized for the preconcentration of various metal ions in environmental samples, demonstrating their utility in environmental chemistry and analysis (Hassanien et al., 2011).

Pharmaceutical Applications

  • Carbothioamide derivatives display pharmacological activities like anti-inflammatory, analgesic, and antimicrobial effects, indicating their potential in drug development (Hussain & Kaushik, 2015).

Mechanism of Action

Target of Action

The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTases affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence . This results in the attenuation of secondary metabolism in bacteria .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and its pharmacokinetic profiles have been analyzed in vivo . These studies help to understand the bioavailability of the compound .

Result of Action

The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF3N4S/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQADWHUZRJQJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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